N-Phénylpicolinamide

Vue d'ensemble

Description

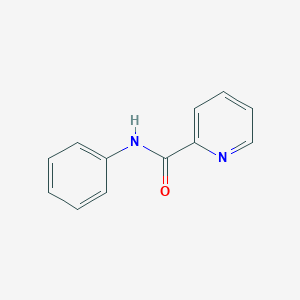

N-Phenylpicolinamide, also known as N-phenyl-2-pyridinecarboxamide, is an organic compound with the molecular formula C₁₂H₁₀N₂O. It is a derivative of picolinamide, where the hydrogen atom of the amide group is replaced by a phenyl group. This compound is of significant interest due to its diverse applications in scientific research and industry.

Applications De Recherche Scientifique

N-Phenylpicolinamide has a wide range of applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry and catalysis.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mécanisme D'action

Target of Action

N-Phenylpicolinamide (N5P) is a newly synthesized compound that primarily targets the Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . It also targets the lipid-transfer protein Sec14p .

Mode of Action

N5P interacts with its targets by inhibiting their activity. It effectively reduces the expression levels of HIF-1α .

Biochemical Pathways

The inhibition of HIF-1α by N5P affects the HIF-1α/glycolysis/ASIC1a signaling pathway . This pathway is involved in the regulation of cellular metabolism under hypoxic conditions. By inhibiting HIF-1α, N5P can decrease the levels of glycolysis proteins GLUT1 and HK2, as well as ASIC1a .

Pharmacokinetics

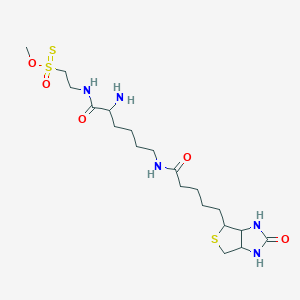

Studies have shown that modifications to the n-phenylpicolinamide structure, such as the addition of a dideuteriumfluoromethoxy group, can enhance the compound’s affinity and improve its in vitro microsomal stability .

Result of Action

The action of N5P leads to a decrease in the levels of lactic acid in lung tissue and arterial blood, and inflammatory factors IL-1β and IL-6 levels in serum . These changes were observed in primary alveolar macrophages and RAW264.7 macrophages . This suggests that N5P may alleviate inflammation in acute lung injury (ALI) through the HIF-1α/glycolysis/ASIC1a signaling pathway .

Action Environment

The action of N5P can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS), which is recognized as an important participant in the pathogenesis of sepsis and may induce ALI . The efficacy of N5P in alleviating inflammation in ALI was observed when it was administered prior to LPS administration

Analyse Biochimique

Biochemical Properties

N-Phenylpicolinamide has been shown to interact with various enzymes and proteins. For instance, it has been identified as a ligand for mGlu4, a metabotropic glutamate receptor . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

N-Phenylpicolinamide has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Phenylpicolinamide involves its interaction with biomolecules and its impact on gene expression . It has been identified as a newly synthesized HIF-1α inhibitor . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that it has good in vitro microsomal stability .

Dosage Effects in Animal Models

The effects of N-Phenylpicolinamide vary with different dosages in animal models

Metabolic Pathways

It has been suggested that it plays a role in the HIF-1α/glycolysis/ASIC1a signaling pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Phenylpicolinamide can be synthesized through various methods. One common approach involves the reaction of picolinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding N-Phenylpicolinamide after purification .

Industrial Production Methods: In an industrial setting, the synthesis of N-Phenylpicolinamide may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: N-Phenylpicolinamide undergoes various chemical reactions, including:

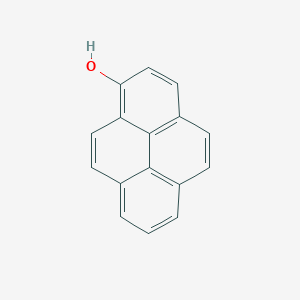

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

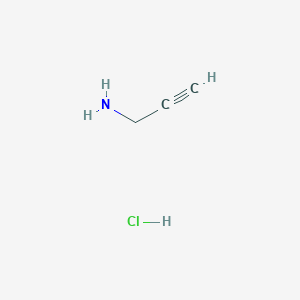

Reduction: Reduction reactions can convert it into amine derivatives.

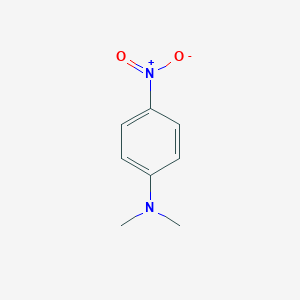

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: N-Phenylpicolinamide N-oxide.

Reduction: N-phenyl-2-aminopyridine.

Substitution: Halogenated derivatives like N-phenyl-2-bromopyridine.

Comparaison Avec Des Composés Similaires

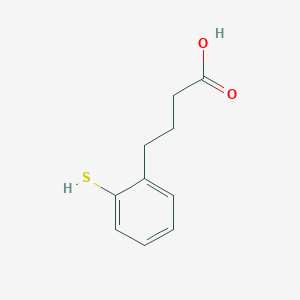

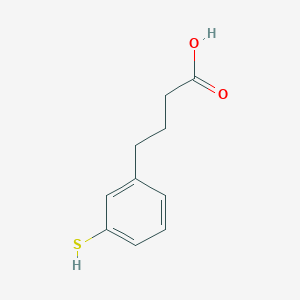

N-Phenylpicolinamide can be compared with other similar compounds, such as:

N-Phenylpyridine-2-carboxamide: Similar structure but different functional properties.

N-Phenylpyridine-3-carboxamide: Positional isomer with distinct reactivity.

N-Phenylpyridine-4-carboxamide: Another positional isomer with unique applications.

Uniqueness: N-Phenylpicolinamide is unique due to its specific binding affinity to mGlu4 receptors, making it a valuable compound in the development of neurological therapeutics. Its structural versatility also allows for the synthesis of a wide range of derivatives with diverse biological activities .

Propriétés

IUPAC Name |

N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBHRBMWXDCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427270 | |

| Record name | N-Phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-53-7 | |

| Record name | N-Phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes used to produce N-Phenylpicolinamide and its derivatives?

A1: N-Phenylpicolinamide derivatives can be synthesized through various multi-step reactions. One common approach utilizes 3,6-dichloro-pyridine-2-methane acid as a starting material. This method involves amidation, diazanyl substitution, cyclocondensation, and hydrolysis reactions to achieve the final compound []. Another route employs 6-bromopyridine-2-methane acid as a starting material, utilizing amidation, diazanyl substitution, and condensation reactions to yield pyridinehydrazone Schiff base ligands [].

Q2: What is the significance of the N-phenyl group in N-Phenylpicolinamide in terms of its activity as a ligand?

A2: The N-phenyl group in N-Phenylpicolinamide plays a crucial role in its interaction with metal centers, influencing its activity as a ligand. For example, in the development of mGlu4 ligands, modifications to the N-phenyl group within N-phenylpicolinamide derivatives significantly impact the compound's affinity and metabolic stability [].

Q3: How does N-Phenylpicolinamide contribute to the properties of Gadolinium (Gd) complexes used as potential MRI contrast agents?

A3: N-Phenylpicolinamide is used to functionalize DTPA-bis(amides) which can then form complexes with Gadolinium (Gd). These complexes, denoted as [Gd(1)()]·x (2a-e), have been investigated for their potential as MRI contrast agents []. The N-phenylpicolinamide functionalization influences the solubility of these complexes and contributes to their relaxivity properties, which are crucial for their effectiveness as contrast agents [].

Q4: What are the structural characteristics of N-Phenylpicolinamide, and how are they confirmed?

A4: N-Phenylpicolinamide exists primarily in the keto form and displays a nearly planar molecular structure []. This structural characteristic, along with other details about bond lengths and angles, is confirmed through techniques like single-crystal X-ray diffraction []. Furthermore, spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS are routinely used to characterize N-Phenylpicolinamide and its derivatives [, ].

Q5: How does N-Phenylpicolinamide contribute to the catalytic activity of iridium complexes in the context of formic acid dehydrogenation?

A5: N-Phenylpicolinamide acts as a ligand in Cp*Ir catalysts, which are known for their efficiency in dehydrogenating formic acid in aqueous solutions. Notably, the catalyst incorporating the N-Phenylpicolinamide ligand demonstrates a remarkable turnover frequency (TOF) of 118,000 h-1 at 60°C, highlighting its effectiveness in this reaction []. This catalytic activity is attributed to the ligand's ability to enhance both the activity and stability of the iridium complex [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.